2-Ethoxy-4-formyl-6-iodophenyl benzoate
Description
2-Ethoxy-4-formyl-6-iodophenyl benzoate is a substituted benzoate ester featuring a phenyl ring with three distinct substituents: an ethoxy group at position 2, a formyl group at position 4, and an iodine atom at position 6. The benzoate moiety is derived from benzoic acid, forming an ester bond with the substituted phenol.
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO4/c1-2-20-14-9-11(10-18)8-13(17)15(14)21-16(19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJXLGWFDBWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzoate typically involves the following steps:
Formation of the Ethoxy Group:
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the phenol derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Iodination: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The final step involves the esterification of the iodinated phenol derivative with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, boronic acids, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-Ethoxy-4-carboxy-6-iodophenyl benzoate.
Reduction: Formation of 2-Ethoxy-4-hydroxymethyl-6-iodophenyl benzoate.
Substitution: Formation of various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, such as potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl benzoate depends on its specific application
Enzyme Inhibition: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The phenyl ring and its substituents can interact with receptor sites, modulating receptor activity and downstream signaling pathways.
Chemical Reactivity: The iodine atom and formyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-ethoxy-4-formyl-6-iodophenyl benzoate and its analogs:
*Inferred from structural analogs; †Estimated based on similar derivatives; ‡Calculated from molecular formula.
Key Findings:
Substituent Effects on Reactivity :
- The formyl group in this compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in condensation or addition reactions).
- Halogen substituents (e.g., 4-Cl or 2-Cl in chlorobenzoate derivatives) enhance polarity and may facilitate halogen bonding, which is critical in crystal engineering or drug design.
- Sulfonate analogs (e.g., benzenesulfonate) exhibit higher hydrophilicity, suggesting utility in aqueous-phase reactions or as ionic intermediates.
Impact on Physical Properties: Methoxy and ethoxy groups improve solubility in non-polar solvents, as seen in benzyl benzoate derivatives with similar alkyl substituents. Iodine atoms contribute to higher molecular weights and may influence photophysical properties (e.g., UV absorption) due to heavy atom effects.
Biological and Material Applications: Studies on ethyl 4-(dimethylamino) benzoate demonstrate that electron-donating groups (e.g., dimethylamino) enhance reactivity in polymerization reactions, suggesting that the ethoxy group in the target compound could similarly influence its performance in resin formulations. Natural benzoates (e.g., benzyl benzoate) exhibit antimicrobial properties, implying that iodinated derivatives like the target compound may have niche bioactive applications.
Research Implications and Limitations
- Data Gaps: Limited experimental data on melting points, yields, or spectroscopic profiles restrict a full comparative analysis. Further studies are needed to characterize these parameters.
- Functional Versatility : The combination of formyl, ethoxy, and iodine substituents offers a unique platform for derivatization (e.g., Schiff base formation or cross-coupling reactions).
Biological Activity
2-Ethoxy-4-formyl-6-iodophenyl benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a formyl group, an ethoxy group, and an iodine atom, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
- Receptor Binding : The phenyl ring and substituents may interact with receptor sites, modulating receptor activity and influencing downstream signaling pathways .
- Halogen Bonding : The presence of iodine enhances the compound's binding affinity to biological targets through halogen bonding, which can influence specificity and efficacy in therapeutic applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antidiabetic Potential : Studies have shown that derivatives related to this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling. For instance, compounds with similar structures demonstrated IC50 values as low as 0.07 μM against PTP1B, indicating strong inhibitory potential .
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activities by modulating pathways associated with cell proliferation and apoptosis. Its ability to inhibit specific enzymes involved in tumor growth is under exploration.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, potentially mitigating oxidative stress-related damage within cells .
Case Study 1: PTP1B Inhibition
A study focused on the design of 2-Ethoxy-4-(methoxymethyl)benzamide derivatives highlighted the efficacy of similar compounds in inhibiting PTP1B. Compound 10m showed high selectivity over T-cell PTPase, enhancing insulin-stimulated glucose uptake without significant cytotoxicity . This suggests that derivatives of this compound could be promising candidates for diabetes treatment.
Case Study 2: Anticancer Screening
Research into the anticancer potential of structurally related compounds indicated that they could inhibit key signaling pathways involved in cancer progression. These findings warrant further investigation into the specific mechanisms through which this compound exerts its effects on cancer cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme/Pathway | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|---|
| 2-Ethoxy-4-(methoxymethyl)benzamide | PTP1B | 0.07 | 32-fold over TCPTP | Enhances glucose uptake |
| This compound | Potential anticancer pathways | TBD | TBD | Under investigation |
| Related derivative | Various cancer cell lines | TBD | TBD | Antioxidant properties noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
